REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[CH2:10][CH2:9][CH2:8][CH2:7][CH:6]=1)=[O:4].[F-].C([N+](CCCC)(CCCC)CCCC)CCC.[N+:29]([CH3:32])([O-:31])=[O:30]>O1CCCC1.C(OCC)C>[CH3:1][O:2][C:3]([CH:5]1[CH2:10][CH2:9][CH2:8][CH2:7][CH:6]1[CH2:32][N+:29]([O-:31])=[O:30])=[O:4] |f:1.2|
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Name
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|
Quantity
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5.15 g
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Type
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reactant
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Smiles
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COC(=O)C1=CCCCC1
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Name
|
|
Quantity
|
55.1 mL
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Type
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reactant
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Smiles
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[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
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Name
|
|
Quantity
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3.97 mL
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Type
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reactant
|
Smiles
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[N+](=O)([O-])C
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Name
|
|
Quantity
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60 mL
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Type
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solvent
|
Smiles
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O1CCCC1
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Name
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|
Quantity
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500 mL
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Type
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solvent
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Smiles
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C(C)OCC
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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to reflux for 4 hours
|
Duration
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4 h
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Type
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WASH
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Details
|
washed with 2N HCl (2×100 mL)
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Type
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CUSTOM
|
Details
|
The phases were separated
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Type
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DRY_WITH_MATERIAL
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Details
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The organic phase was dried over MgSO4
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Type
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CUSTOM
|
Details
|
The crude mixture was purified over silica gel chromatography (EtOAc/heptane 1:4)
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Type
|
CUSTOM
|
Details
|
to give 2 (5.46 g; cis and trans isomers; 73%) as a pale yellow liquid
|
Name
|
|
Type
|
|
Smiles
|
COC(=O)C1C(CCCC1)C[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |